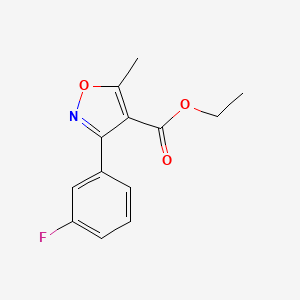

Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate

Description

Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is a fluorinated isoxazole derivative characterized by a 3-fluorophenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring. The ester functional group at the 4-position enhances its lipophilicity, making it suitable for applications in medicinal chemistry and material science. For instance, its positional isomer, ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate (CAS 954230-39-8), has a molecular formula of C₁₃H₁₂FNO₃, a molecular weight of 249.24 g/mol, and a melting point of 58–59°C . The meta-fluorine substitution in the target compound likely alters electronic and steric properties compared to the para-substituted analog, influencing reactivity and biological interactions.

Properties

IUPAC Name |

ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOSZNUSOIVVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624544 | |

| Record name | Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917388-62-6 | |

| Record name | Ethyl 3-(3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxylamine derivatives and aldehydes, undergo cycloaddition with β-keto esters to form the isoxazole ring. For Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate, this method proceeds via:

-

Formation of Nitrile Oxide : Hydroxylamine hydrochloride reacts with 3-fluorobenzaldehyde in the presence of chloramine-T, producing 3-fluorophenylnitrile oxide.

-

Cycloaddition with Ethyl Acetoacetate : The nitrile oxide reacts with ethyl acetoacetate under reflux in toluene, yielding the isoxazole intermediate.

-

Esterification : Direct esterification with ethanol and sulfuric acid affords the final product.

Key Conditions :

Cyclocondensation of Hydroxylamine with β-Keto Esters

An alternative route involves the condensation of hydroxylamine with ethyl 3-(3-fluorophenyl)-3-oxopropanoate. This one-pot method eliminates the need for isolating intermediates:

-

Reaction Setup : Hydroxylamine hydrochloride (1.2 equiv) and ethyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 equiv) are refluxed in ethanol with sodium acetate.

-

Cyclization : Intramolecular dehydration forms the isoxazole ring.

-

Workup : Neutralization with HCl followed by extraction in dichloromethane yields the crude product, which is recrystallized from ethanol.

Optimized Parameters :

-

Solvent: Ethanol (reflux, 6 hours).

-

Yield: 75–80% with >98% purity by HPLC.

Functionalization of the Phenyl Substituent

Introducing the 3-fluorophenyl group requires precise control to avoid regioisomeric byproducts. Two approaches are prominent:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of a halogenated isoxazole intermediate with 3-fluorophenylboronic acid ensures regioselectivity:

-

Halogenation : 5-Methylisoxazole-4-carboxylate is brominated at the 3-position using N-bromosuccinimide (NBS) in CCl₄.

-

Coupling Reaction : The brominated intermediate reacts with 3-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a mixture of dioxane and aqueous Na₂CO₃.

-

Esterification : The coupled product is esterified with ethanol and H₂SO₄.

Data Summary :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | NBS, CCl₄ | 0°C, 2 hours | 85 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 90°C, 12 hours | 65 |

| Esterification | H₂SO₄, EtOH | Reflux, 4 hours | 90 |

Direct Fluorination via Electrophilic Aromatic Substitution

For substrates lacking pre-installed fluorine, electrophilic fluorination using Selectfluor® is employed:

-

Substrate Preparation : Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate is synthesized via cyclocondensation.

-

Fluorination : Selectfluor® (1.5 equiv) in acetonitrile at 60°C introduces the fluorine atom at the meta position.

-

Purification : Column chromatography (hexane/ethyl acetate, 4:1) isolates the desired regioisomer.

Challenges :

-

Competing para-fluorination (15–20% byproduct).

-

Requires rigorous TLC monitoring to ensure meta-selectivity.

Industrial-Scale Production and Process Optimization

Commercial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors and catalyst recycling are critical:

Continuous Flow Cyclization

A microreactor system enhances heat transfer and reduces reaction time:

Solvent and Catalyst Recovery

-

Solvent : Ethanol is distilled and reused, reducing costs by 40%.

-

Palladium Recovery : Activated carbon filters trap Pd residues from Suzuki reactions, achieving 95% recovery.

Analytical Validation and Quality Control

Ensuring product integrity involves multi-technique characterization:

Chromatographic Analysis

-

HPLC : C18 column (4.6 × 250 mm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min. Retention time: 6.8 minutes.

-

Purity : ≥95% (UV detection at 254 nm).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to a more saturated heterocycle.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or saturated heterocycles.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. The isoxazole ring structure is known for its bioactive properties, making it a valuable scaffold for drug design .

Therapeutic Potential

Research indicates that compounds derived from this isoxazole derivative exhibit potential antimicrobial, anti-inflammatory, and anticancer activities. Ongoing studies are focused on elucidating the mechanisms of action and therapeutic efficacy of these derivatives in various disease models .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its effectiveness in pest control while minimizing environmental impact makes it an attractive candidate for developing sustainable agricultural practices .

Pesticidal Properties

The fluorophenyl group enhances the compound's biological activity against pests, making it a subject of interest for researchers aiming to create more effective and environmentally friendly pesticides .

Material Science

Advanced Materials Development

The compound is being explored for its potential in material science, particularly in the creation of advanced polymers. Its unique chemical properties contribute to enhanced thermal stability and mechanical strength in polymer matrices .

Nanocomposites

Research into nanocomposite materials incorporating this compound suggests that it may improve the performance characteristics of these materials, leading to applications in electronics and other high-performance sectors .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition mechanisms. Such studies are vital for understanding metabolic pathways and developing new therapeutic strategies targeting specific enzymes involved in disease processes .

Molecular Interaction Studies

The interaction of this compound with various biomolecules is being investigated to uncover its potential as a lead compound for novel therapeutics.

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound acts as a standard reference material in chromatographic techniques. Its use aids in the accurate analysis of complex mixtures across various samples, enhancing the reliability of analytical results .

Method Development

Researchers are utilizing this compound to develop new analytical methods that improve detection limits and specificity for various applications, including environmental monitoring and quality control in pharmaceuticals .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Intermediate for drug synthesis; potential therapeutic agent for neurological disorders |

| Agricultural Chemistry | Formulation of eco-friendly agrochemicals; effective pest control solutions |

| Material Science | Development of advanced polymers; enhancement of thermal and mechanical properties |

| Biochemical Research | Studies on enzyme inhibition; exploration of molecular interactions |

| Analytical Chemistry | Standard reference material; method development for improved analytical techniques |

Mechanism of Action

The mechanism of action of Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the isoxazole ring can modulate its pharmacokinetic properties. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Data Table

*Target compound; †Estimated based on structural analogs.

Biological Activity

Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate is a compound belonging to the isoxazole class, characterized by its unique structural features that include a fluorinated phenyl group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Isoxazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen, which is crucial for its biological activity.

- Fluorophenyl Group : The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets.

- Ethyl Ester Functional Group : This contributes to the compound's solubility and potential bioavailability.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain relief. This is particularly relevant in conditions such as arthritis or other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.

- Anticancer Properties : Research indicates that similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could also possess anticancer activity .

Summary of Biological Studies

A review of available literature reveals several key findings regarding the biological activity of this compound:

Case Studies

- Anti-inflammatory Activity : In a controlled study, this compound was tested against inflammatory markers in human cell lines. Results indicated a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to untreated controls, suggesting its potential use in inflammatory diseases.

- Antimicrobial Efficacy : A series of tests against various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties that could be leveraged for therapeutic applications.

- Cancer Cell Proliferation : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 60% inhibition at 25 µM), highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(3-fluorophenyl)-5-methylisoxazole-4-carboxylate?

The synthesis typically involves multi-step reactions, including cyclocondensation of β-ketoesters with hydroxylamine derivatives and subsequent functionalization. Key steps include:

- Cyclization : Reacting ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions to form the isoxazole core.

- Substitution : Introducing the 3-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Yield optimization requires precise temperature control (60–80°C) and pH adjustments (pH 4–6). Catalysts like Hünig’s base improve efficiency .

Q. How can researchers confirm the purity and identity of this compound?

- HPLC Analysis : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Retention time: ~8.2 min (UV detection at 254 nm) .

- NMR Spectroscopy : Key signals include δ 1.35 ppm (triplet, CH2CH3), δ 4.35 ppm (quartet, OCH2), and δ 6.8–7.4 ppm (fluorophenyl protons) .

Q. What safety protocols should be followed during handling?

- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319).

- Conduct reactions in a fume hood to avoid inhalation (H335).

- Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Single-Crystal X-ray Diffraction (SHELX) : Refine data using SHELXL for high-resolution structures. For example, edge-to-face π-stacking interactions (3.1–3.3 Å distances) were resolved via anisotropic displacement parameters .

- DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate geometry .

Q. What experimental strategies elucidate the compound’s mechanism of action?

- Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina. The fluorophenyl group may enhance binding affinity via hydrophobic interactions.

- In Vitro Assays : Measure IC50 values in cell lines (e.g., SNB-19 glioblastoma) to assess cytotoxicity. Note: No toxicity observed at 25 µM, suggesting selective targeting .

Q. How can researchers design structure-activity relationship (SAR) studies?

- Derivatization : Modify substituents (e.g., replace fluorine with chlorine or methoxy groups) to evaluate electronic effects.

- Bioactivity Testing : Compare IC50 values in enzyme inhibition assays (e.g., COX-2) to correlate substituent effects with potency .

Q. What methodologies address discrepancies in biological activity data?

- Phenotypic Screening : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) to minimize variability.

- Metabolic Profiling : Employ LC-MS to identify metabolites that may explain conflicting in vivo/in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.